molecular formula C21H33N3O3S B6499331 N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 953260-04-3

N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Cat. No. B6499331
CAS RN: 953260-04-3
M. Wt: 407.6 g/mol
InChI Key: ZPSCOOROAJWFCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentylpiperidin-4-yl group would likely impart a certain degree of rigidity to the molecule, while the sulfamoyl and 3-methylphenylpropanamide groups could be involved in various interactions depending on the environment .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its functional groups. The amide and sulfamoyl groups could potentially be involved in acid-base reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, while the aromatic ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Anticancer Properties

CP-471,474 exhibits promising anticancer activity. Researchers have investigated its effects on tumor growth inhibition, apoptosis induction, and cell cycle arrest. The compound’s mechanism of action involves targeting specific cellular pathways, making it a potential candidate for cancer therapy .

Antiviral Activity

Studies suggest that CP-471,474 may possess antiviral properties. It could inhibit viral replication by interfering with essential viral enzymes or proteins. Further research is needed to elucidate its specific antiviral targets and potential clinical applications .

Antimalarial Potential

The piperidine moiety in CP-471,474 has drawn attention in the fight against malaria. Synthetic 1,4-disubstituted piperidines, including CP-471,474, have been evaluated for their antimalarial efficacy. These compounds offer a structurally simple yet effective approach to combat artemisinin-resistant strains of Plasmodium .

Antimicrobial Effects

CP-471,474 derivatives may exhibit antimicrobial activity against bacterial and fungal pathogens. Researchers have explored their potential as novel agents to combat infections. Mechanisms of action likely involve disruption of microbial membranes or essential cellular processes .

Analgesic Properties

Although more research is needed, CP-471,474 has shown promise as an analgesic agent. Its effects on pain pathways and modulation of neurotransmitter systems warrant further investigation. Understanding its safety profile and efficacy could lead to novel pain management strategies .

Anti-Inflammatory Action

The piperidine-based structure of CP-471,474 suggests anti-inflammatory potential. By targeting inflammatory mediators or pathways, it could mitigate inflammation-associated diseases. Preclinical studies have demonstrated its ability to reduce inflammatory responses .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

properties

IUPAC Name

N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-3-21(25)23-18-8-9-20(16(2)14-18)28(26,27)22-15-17-10-12-24(13-11-17)19-6-4-5-7-19/h8-9,14,17,19,22H,3-7,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCOOROAJWFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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